molecular formula C8H17NO B14912157 [1-(Ethylaminomethyl)cyclobutyl]methanol

[1-(Ethylaminomethyl)cyclobutyl]methanol

Cat. No.: B14912157
M. Wt: 143.23 g/mol
InChI Key: NYFVWEBLWUBQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Ethylaminomethyl)cyclobutyl]methanol is a cyclobutane-derived compound featuring a hydroxymethyl group and an ethylamino-substituted methyl group attached to the cyclobutane ring. This structure combines the steric constraints of the cyclobutane ring with the hydrogen-bonding capabilities of the hydroxyl and amino groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[1-(ethylaminomethyl)cyclobutyl]methanol

InChI

InChI=1S/C8H17NO/c1-2-9-6-8(7-10)4-3-5-8/h9-10H,2-7H2,1H3

InChI Key

NYFVWEBLWUBQGO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Ethylamino)methyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst to facilitate the reaction

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of (1-((Ethylamino)methyl)cyclobutyl)methanol follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Such as distillation or crystallization to obtain high-purity product

    Quality control: Analytical techniques like HPLC or GC-MS to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

(1-((Ethylamino)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Further reduction can yield secondary or tertiary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Solvents: Common solvents include ethanol, methanol, and dichloromethane

Major Products Formed

    Oxidation products: Cyclobutanone derivatives

    Reduction products: Secondary or tertiary amines

    Substitution products: Various substituted cyclobutyl derivatives

Scientific Research Applications

(1-((Ethylamino)methyl)cyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-((Ethylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of [1-(Ethylaminomethyl)cyclobutyl]methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Cyclobutane Ring CAS Number Key Features
[1-(Ethylaminomethyl)cyclobutyl]methanol C₈H₁₇NO ~143.23* Ethylaminomethyl + Hydroxymethyl Not Provided Moderate polarity due to ethylamino and hydroxyl groups; potential salt formation
[1-[(Methylamino)methyl]cyclobutyl]methanol C₇H₁₅NO 129.20 Methylaminomethyl + Hydroxymethyl 180205-31-6 Higher polarity than ethyl variant; used in pharmaceutical intermediates
[1-[(Dimethylamino)methyl]cyclobutyl]methanol C₈H₁₇NO 143.23 Dimethylaminomethyl + Hydroxymethyl 39943-42-5 Increased lipophilicity due to dimethylamino group; enhanced stability
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol C₁₄H₂₁NO 219.32 Phenyl-substituted aminoethyl + Hydroxymethyl 2060051-90-1 Bulky aromatic group; potential CNS activity due to structural complexity
(1-Methylcyclobutyl)methanol C₆H₁₂O 100.16 Methyl + Hydroxymethyl 5345-42-6 Simpler structure; lacks amino functionality; lower molecular weight
(Cyclobut-1-en-1-yl)methanol C₅H₈O 84.12 Unsaturated cyclobutene ring + Hydroxymethyl 89182-08-1 Conjugated double bond; reactivity in Diels-Alder reactions

*Estimated based on analogous compounds.

Functional Group Impact on Physicochemical Properties

  • Polarity and Solubility: The hydroxyl and amino groups enhance water solubility compared to non-polar analogs like (1-Methylcyclobutyl)methanol. However, the ethyl group in [1-(Ethylaminomethyl)cyclobutyl]methanol reduces polarity slightly relative to the methylamino variant .
  • Lipophilicity: Dimethylamino substitution (CAS 39943-42-5) increases lipophilicity, favoring membrane permeability, whereas the phenyl-containing analog (CAS 2060051-90-1) may exhibit enhanced bioavailability due to aromatic interactions .
  • Reactivity: The unsaturated cyclobutene ring in (Cyclobut-1-en-1-yl)methanol enables participation in cycloaddition reactions, a feature absent in saturated cyclobutane derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.